1h-Pyrazolo[3,4-d]pyrimidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-pyrazolo[3,4-d]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H3,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVFSHVEAMTYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNC(=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrazolo 3,4 D Pyrimidin 3 Amine and Its Structural Analogs
Established Synthetic Pathways to the 1H-Pyrazolo[3,4-d]pyrimidine Ring System
The construction of the pyrazolo[3,4-d]pyrimidine ring system can be achieved through both one-pot multicomponent reactions and more traditional multi-step synthetic sequences. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One-Pot Cyclization Reactions for Pyrazolo[3,4-d]pyrimidine Formation
One-pot syntheses offer an efficient and atom-economical approach to the pyrazolo[3,4-d]pyrimidine scaffold. These methods often involve the reaction of a suitably substituted pyrazole (B372694) precursor with a reagent that provides the necessary atoms to form the pyrimidine (B1678525) ring.
One such method involves the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with various lower aliphatic acids in the presence of phosphorus oxychloride (POCl3) to yield 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. nih.gov In this reaction, POCl3 is believed to act as both a chlorinating agent and an oxidant. nih.gov The proposed mechanism involves the initial oxidation of the 5-aminopyrazole to the corresponding carboxamide, which then reacts with an in-situ generated acyl chloride. nih.gov Another efficient one-pot methodology utilizes the reaction of 5-aminopyrazoles with formamide in the presence of phosphorus tribromide (PBr3) as a coupling agent. researchgate.net Additionally, a one-pot, two-step procedure has been applied for the synthesis of pyrazolo[3,4-d]pyrimidine prodrugs, starting from the parent drug and reacting it with triphosgene to form a carbonyl-chloride intermediate, which is then displaced by an alcohol. unisi.it
| Starting Materials | Reagents | Product Type | Reference |
| 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile, Aliphatic acid | POCl3 | 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones | nih.gov |
| 5-Aminopyrazoles, Formamide | PBr3 | Pyrazolo[3,4-d]pyrimidines | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine drug, Triphosgene, Alcohol | - | Pyrazolo[3,4-d]pyrimidine prodrugs | unisi.it |
Multi-Step Synthesis Strategies for Scaffold Construction
Multi-step synthesis provides a more controlled approach to the construction of the pyrazolo[3,4-d]pyrimidine ring system, allowing for the introduction of a wider variety of substituents. These strategies often begin with either a pre-functionalized pyrazole or pyrimidine ring. ekb.eg
One common multi-step approach involves the initial synthesis of a substituted pyrazole, followed by the annulation of the pyrimidine ring. For instance, the synthesis can be initiated from 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one, which undergoes chlorination with phosphorous oxychloride to give the 4-chloro derivative. This intermediate can then be converted to the 4-hydrazinyl derivative through hydrazinolysis. nih.gov
Solid-phase synthesis has also been employed for the construction of pyrazolo[3,4-d]pyrimidine derivatives. An elegant solid-phase route utilizes an Aza-Wittig/electrocyclic ring closure reaction on a resin support. researchgate.net This method offers the advantage of easy purification, as by-products like triphenylphosphine oxide can be removed by simple washing. researchgate.net
| Starting Material | Key Steps | Product | Reference |
| 6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one | Chlorination with POCl3, Hydrazinolysis | 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |
| Resin-bound precursor | Aza-Wittig reaction, Electrocyclic ring closure | Pyrazolo[3,4-d]pyrimidine derivatives | researchgate.net |
Regioselective Functionalization of the Pyrazolo[3,4-d]pyrimidine Nucleus
Following the construction of the core pyrazolo[3,4-d]pyrimidine scaffold, regioselective functionalization is crucial for elaborating the structure and accessing a diverse range of analogs. Key positions for functionalization include the C3, N1, N2, and C4 atoms.
Iodination at the C3 Position for Derivatization
The introduction of an iodine atom at the C3 position of the pyrazolo[3,4-d]pyrimidine ring serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions. A direct and efficient method for the regioselective iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the use of N-iodosuccinimide (NIS) as the iodinating agent. researchgate.net This reaction provides a straightforward route to 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate for further derivatization. researchgate.net While not directly on the target scaffold, a mild and efficient method for the regioselective C3 halogenation of the related pyrazolo[1,5-a]pyrimidines has been developed using potassium halide salts and a hypervalent iodine(III) reagent in an aqueous medium at ambient temperature. nih.gov This suggests potential applicability for the C3 functionalization of pyrazolo[3,4-d]pyrimidines.
| Substrate | Reagent | Product | Reference |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | N-Iodosuccinimide (NIS) | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | Potassium halide, Hypervalent iodine(III) reagent | C3-Halogenated pyrazolo[1,5-a]pyrimidines | nih.gov |
Alkylation and Arylation at Nitrogen Atoms (N1, N2)
The nitrogen atoms of the pyrazole ring (N1 and N2) are common sites for alkylation and arylation, which can significantly influence the biological activity of the resulting compounds. New derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized through the alkylation of the N1 nitrogen atom. researchgate.net For instance, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo nucleophilic substitution with various alkyl halides (R-X, where X = -OMs, -Br, -Cl) to afford N1-alkylated products. researchgate.net The regioselectivity of N-alkylation can be a critical factor, and studies on related pyrazolo[4,3-d]pyrimidines have investigated the factors controlling the site of alkylation. acs.org
| Substrate | Reagent | Product | Reference |
| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Alkyl halides (R-X) | N1-Alkylated pyrazolo[3,4-d]pyrimidine derivatives | researchgate.net |
Nucleophilic Substitution Reactions at Exocyclic Amine Positions (e.g., C4)
The C4 position of the pyrazolo[3,4-d]pyrimidine ring is susceptible to nucleophilic substitution, particularly when a good leaving group is present. This allows for the introduction of various substituents, including different amine functionalities. An example of this is the aromatic nucleophilic substitution reaction of a dichloro-C6-thioisopropyl-substituted pyrazolo[3,4-d]pyrimidine derivative with 3-chloroaniline in absolute ethanol under reflux conditions. nih.gov This reaction proceeds at the C4 position to yield the corresponding 4-(3-chloroanilino) derivative. nih.gov The regioselectivity of nucleophilic substitution on the pyrimidine ring is generally favored at the C4 (and C6) positions over the C2 position. This preference can be explained by frontier molecular orbital theory, where the LUMO coefficient is higher at C4, and by the greater stability of the Meisenheimer intermediate formed during attack at the C4 position. stackexchange.comyoutube.com
| Substrate | Nucleophile | Conditions | Product | Reference |
| Dichloro-C6-thioisopropyl-substituted pyrazolo[3,4-d]pyrimidine | 3-Chloroaniline | Absolute ethanol, reflux | C4-(3-Chloroanilino) derivative | nih.gov |
Advanced Coupling Reactions for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 1H-pyrazolo[3,4-d]pyrimidine core. These reactions enable the introduction of a wide array of substituents, which is crucial for developing libraries of compounds for further research. The typical precursor for these reactions is a halogenated pyrazolopyrimidine, often a 3-iodo or 3-bromo derivative, which can be synthesized from the corresponding 3-aminopyrazole precursor.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. libretexts.org In the context of 1H-pyrazolo[3,4-d]pyrimidine synthesis, this reaction is employed to introduce various aryl and heteroaryl groups at specific positions on the heterocyclic core, which is a key strategy for creating structural analogs.
The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., XPhos), and a base, such as K₂CO₃ or K₃PO₄, in a suitable solvent system like a mixture of dioxane and water. nih.gov While direct examples on the 3-amino-1H-pyrazolo[3,4-d]pyrimidine are not extensively detailed in readily available literature, studies on the closely related pyrazolo[1,5-a]pyrimidin-5-one core demonstrate the feasibility and general conditions of this transformation. For instance, the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids has been achieved with good to excellent yields (67-89%). nih.govrsc.org
Challenges in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles include the potential for the nitrogen atoms to coordinate with the palladium catalyst, thereby inhibiting its activity. rsc.org The presence of a free amino group, as in 1H-pyrazolo[3,4-d]pyrimidin-3-amine, can further complicate the reaction. nih.govrsc.org To circumvent these issues, N-protection of the pyrazole and the exocyclic amino group might be necessary, or the use of specialized catalyst systems with bulky electron-rich ligands that promote the desired cross-coupling over catalyst inhibition.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on a Pyrazolopyrimidine Core
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O | 135 (MW) | 89 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O | 135 (MW) | 74 |
Data adapted from a study on a related pyrazolopyrimidine core for illustrative purposes. rsc.org
Other Palladium-Catalyzed Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, a suite of other palladium-catalyzed cross-coupling reactions offers diverse avenues for functionalizing the this compound scaffold. These methodologies allow for the formation of carbon-nitrogen, carbon-carbon (via different mechanisms), and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. nih.gov It is particularly relevant for synthesizing derivatives of this compound where the 3-amino group itself is introduced onto a 3-halo precursor, or where further amino-functionalization at other positions is desired. The reaction typically employs a palladium catalyst with specialized bulky phosphine ligands. nih.gov
Sonogashira Coupling: This method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling can be used to introduce alkynyl substituents onto the pyrazolopyrimidine core, which are valuable handles for further transformations or as structural elements in their own right. Copper-free versions of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. semanticscholar.org This reaction allows for the introduction of vinyl groups onto the 1H-pyrazolo[3,4-d]pyrimidine nucleus, providing a route to analogs with extended conjugation.
Optimization of Synthetic Yields and Purity for Research-Scale Production
The efficient synthesis of this compound and its analogs on a research scale necessitates careful optimization of reaction conditions to maximize yield and purity. Key parameters that are often adjusted include the choice of catalyst, ligand, base, solvent, reaction temperature, and time.
For palladium-catalyzed cross-coupling reactions, the selection of the ligand is critical. Bulky, electron-rich phosphine ligands often improve catalytic activity and prevent catalyst deactivation, especially with heteroaromatic substrates. nih.gov The choice of base and solvent can also have a profound impact on the reaction outcome. For instance, in Suzuki-Miyaura couplings, a variety of inorganic bases are used, and the solvent system is often a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents. rsc.org
Microwave irradiation has emerged as a powerful tool for accelerating reaction rates and improving yields in many organic transformations, including palladium-catalyzed couplings. rsc.org The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes.
Purification of the final products is another critical aspect. Common techniques include column chromatography on silica gel, recrystallization, and preparative high-performance liquid chromatography (HPLC). The choice of purification method depends on the scale of the reaction and the physical properties of the synthesized compound. For research-scale production, a combination of these techniques is often employed to ensure high purity of the final analogs for subsequent biological or other research applications.
Spectroscopic and Diffraction Techniques for Structural Elucidation of Synthesized Analogs
The unambiguous determination of the structure of newly synthesized analogs of this compound is paramount. A combination of spectroscopic and diffraction techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to assign all proton and carbon signals and to establish connectivity within the molecule.
For pyrazolo[3,4-d]pyrimidine derivatives, the chemical shifts of the protons and carbons are characteristic of their electronic environment. For example, the proton on the pyrazole ring (H-3) typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. The protons of substituents on the pyrimidine and pyrazole rings will have chemical shifts and coupling patterns that are indicative of their position and neighboring groups. In ¹³C NMR spectra, the carbon atoms of the fused heterocyclic core resonate at characteristic chemical shifts, which can be assigned with the aid of 2D NMR techniques. mdpi.com
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazolo[3,4-d]pyrimidine Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3a | - | ~100-106 |
| C4 | - | ~158 |
| C6 | H-6 (singlet) | ~154 |
| C7a | - | ~156 |
| C3-H (of pyrazole) | ~8.0-8.4 (singlet) | ~132-135 |
Note: These are approximate chemical shift ranges and can vary significantly depending on the substitution pattern and solvent. Data is generalized from related pyrazolo[3,4-d]pyrimidine-4-amine structures. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. For pyrazolo[3,4-d]pyrimidine derivatives, the fragmentation may involve the loss of substituents or the cleavage of the heterocyclic rings, providing clues to the structure of the molecule. The molecular ion peak (M⁺) is a key piece of information, confirming the molecular weight of the synthesized analog.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a pivotal analytical technique for the characterization of this compound and its analogs, providing valuable insights into their molecular structures, particularly the identification of key functional groups. The IR spectra of these compounds are distinguished by characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
Analysis of the IR spectra of various 1H-pyrazolo[3,4-d]pyrimidine derivatives reveals consistent patterns. The N-H stretching vibrations of the amine and pyrazole groups typically appear as sharp to broad bands in the region of 3100-3500 cm⁻¹. For instance, the IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits distinct stretching bands at 3444, 3352, and 3190 cm⁻¹, which are attributed to the NH₂ and NH groups nih.govsemanticscholar.org. Similarly, in 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, the amino (NH₂) group is identified by absorption bands at 3323 and 3166 cm⁻¹ tandfonline.com.
The C-H stretching vibrations of the aromatic pyrazolo[3,4-d]pyrimidine core and any attached alkyl or aryl substituents are generally observed in the 2950-3100 cm⁻¹ range. For example, derivatives with aliphatic C-H groups, such as N-ethyl and N-cyclohexyl substituted analogs, show stretching bands in the range of 2950-2980 cm⁻¹ nih.gov.
The region between 1500 and 1650 cm⁻¹ is particularly informative for the pyrazolo[3,4-d]pyrimidine scaffold, as it contains the C=N and C=C stretching vibrations of the fused heterocyclic rings. In 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, characteristic C=N stretching bands are observed at 1613 and 1587 cm⁻¹ mdpi.com. The presence of a nitrile (C≡N) group in a derivative like 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile gives rise to a strong, sharp absorption band around 2235 cm⁻¹ tandfonline.com.
The table below summarizes the characteristic IR absorption bands for selected structural analogs of this compound, illustrating the typical frequency ranges for key functional groups.
| Compound Name | Functional Group | Absorption Band (cm⁻¹) | Reference |
| 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | NH₂ and NH stretching | 3444, 3352, 3190 | nih.govsemanticscholar.org |
| 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | NH₂ stretching | 3323, 3166 | tandfonline.com |
| 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | C≡N stretching | 2235 | tandfonline.com |
| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C=N stretching | 1613, 1587 | mdpi.com |
| N-substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives | Aliphatic C-H stretching | 2950-2980 | nih.gov |
X-ray Diffraction Analysis
The structure of several 1H-pyrazolo[3,4-d]pyrimidine derivatives has been elucidated using single-crystal X-ray diffraction. For example, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was unequivocally confirmed by this method mdpi.com. The analysis revealed the precise spatial arrangement of the atoms, confirming the regioselectivity of the synthetic route.
In a study of four newly synthesized pyrazolo[3,4-d]pyrimidine derivatives (P1–P4), X-ray diffraction was employed to determine their crystal structures mdpi.com. The analysis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) showed that the pyrazolopyrimidine unit is nearly planar, with a dihedral angle of 1.22(8)° between the mean planes of the pyrazole and pyrimidine rings mdpi.com. The phenyl group at the 1-position was found to be inclined to the pyrazole ring by a dihedral angle of 5.29(9)° mdpi.com. Such data are crucial for understanding the steric and electronic properties of these molecules and for computational studies like molecular docking.
The crystallographic data obtained from X-ray diffraction studies, including the crystal system, space group, and unit cell dimensions, provide a unique fingerprint for each crystalline solid. This information is fundamental for solid-state characterization and for understanding polymorphism, which can have significant implications for the physical properties of the compound.
The table below presents crystallographic data for a representative structural analog of this compound, showcasing the type of detailed structural information that can be obtained from X-ray diffraction analysis.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₈H₁₀ClN₅ | Monoclinic | P2₁/n | 7.654(3) | 12.098(5) | 10.534(4) | 90 | 99.87(3) | 90 | mdpi.com |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) | C₁₂H₁₀N₄O | Monoclinic | P2₁/c | 11.2311(4) | 7.1129(3) | 13.5938(5) | 90 | 107.031(2) | 90 | mdpi.com |
| 1,3-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2) | C₁₃H₁₂N₄O | Monoclinic | P2₁/n | 7.9175(2) | 11.9791(4) | 12.3392(4) | 90 | 98.241(2) | 90 | mdpi.com |
| 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P3) | C₁₅H₁₂N₄O | Monoclinic | P2₁/c | 11.7516(2) | 7.4208(1) | 15.1165(2) | 90 | 107.975(1) | 90 | mdpi.com |
| 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P4) | C₂₀H₁₆N₄O₂ | Orthorhombic | Pbca | 11.3323(2) | 12.0305(2) | 24.8436(4) | 90 | 90 | 90 | mdpi.com |
Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 D Pyrimidin 3 Amine Derivatives
Positional Impact of Substituents on Biological Activity Profiles
The N1 position of the pyrazole (B372694) ring is a key site for modification that significantly impacts target engagement. The N(1)-H of the pyrazolopyridine moiety is often involved in crucial hydrogen bonding interactions within the active site of target kinases. nih.gov For instance, methylation of the N(1)-H in certain 1H-pyrazolo[3,4-b]pyridine derivatives led to a complete loss of enzymatic activity against FGFR1, highlighting the importance of this hydrogen bond donor. nih.gov
In the context of developing inhibitors for hematopoietic progenitor kinase 1 (HPK1), a promising target in cancer immunotherapy, structure-based rational design has led to the development of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives. researchgate.netnih.gov Optimal compounds with significant inhibitory activity against HPK1 have been identified through modifications at this position. researchgate.netnih.gov
Substitutions at the C3 position of the pyrazole ring have a demonstrable effect on the kinase inhibition potency of these compounds. While a comprehensive analysis of the substitution patterns of over 300,000 1H-pyrazolo[3,4-b]pyridines indicates that a methyl group is the most common substituent at this position, followed by a hydrogen atom, the specific impact varies depending on the target kinase. url.edu
For certain kinases, the introduction of specific substituents at C3 can enhance potency. However, in other cases, substitution at this position may be detrimental to activity. For example, replacing the 1H-pyrazolo[3,4-b]pyridine core with a 1H-indazole resulted in an 11-fold decrease in enzymatic potency against FGFR1, underscoring the importance of the pyrazole nitrogen for activity. nih.gov
Modifications to the amine group at the C4 position of the pyrimidine (B1678525) ring are crucial for modulating the biological activity of these derivatives. The introduction of an aniline (B41778) moiety at this position has been shown to enhance anticancer activity, whereas aliphatic amines like ethyl, propyl, and cyclohexyl groups were found to be detrimental to the cytotoxic activity against certain cancer cell lines. nih.gov
Furthermore, the creation of prodrugs by modifying the C4-amine with a hydrolyzable ethylcarbamate-linker has been explored to improve the aqueous solubility and pharmacokinetic properties of these compounds. unisi.it These prodrugs demonstrated enhanced ability to cross cell membranes and showed improved in vitro cytotoxicity against human glioblastoma cells compared to the parent drugs. unisi.it In some EGFR tyrosine kinase inhibitors, a hydrogen bond interaction between the N(1) of the pyrimidine or N(2) of the pyrazole and the Met793 residue in the ATP-binding site is a key feature for activity. nih.gov
Substitutions at the C6 position of the pyrimidine ring have been investigated to improve the pharmacological outcomes of 1H-pyrazolo[3,4-d]pyrimidine derivatives. For instance, the synthesis of C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonates has led to the identification of potent inhibitors of human geranylgeranyl pyrophosphate synthase (hGGPPS), an enzyme implicated in certain cancers. nih.gov
In another study, nucleophilic substitution of a chloro group at the C6 position with methylamine (B109427) was shown to be a regioselective process, leading to the formation of a 4-methylamino derivative. mdpi.com This highlights the differential reactivity of the C4 and C6 positions and provides a synthetic route to selectively functionalize the C6 position for further SAR studies.
Elucidation of Essential Pharmacophoric Features for Desired Biological Responses
The biological activity of 1H-pyrazolo[3,4-d]pyrimidin-3-amine derivatives is dictated by a set of essential pharmacophoric features that enable their interaction with specific biological targets. A common pharmacophore model for kinase inhibitors based on this scaffold includes:
A Heteroaromatic Ring System: The 1H-pyrazolo[3,4-d]pyrimidine core itself often serves as the hinge-binding motif, mimicking the adenine (B156593) ring of ATP and forming crucial hydrogen bonds with the kinase hinge region. nih.gov
A Hydrophobic Head Group: This group, often a substituted phenyl or other aromatic system, occupies a hydrophobic pocket in the ATP-binding site. nih.gov
A Linker Moiety: This connects the core scaffold to a hydrophobic tail and can itself participate in important interactions. nih.gov Different linkers such as imino, hydrazone, and thiosemicarbazide (B42300) have been explored. nih.gov
The specific nature and orientation of these pharmacophoric elements are critical for achieving the desired biological response. For example, in the design of EGFR inhibitors, the 1H-pyrazolo[3,4-d]pyrimidine moiety occupies the adenine binding region, while substituted phenyl or aliphatic structures occupy hydrophobic regions of the ATP-binding site. nih.gov
Rational Design Principles for Enhancing Potency and Selectivity of Novel Analogs
The development of potent and selective this compound analogs relies on several key rational design principles:
Structure-Based Drug Design: Utilizing the crystal structures of target proteins allows for the design of inhibitors that can optimally fit into the active site. This approach has been instrumental in developing selective inhibitors for targets like FGFR1 and HPK1. nih.govresearchgate.net
Conformational Constraint: Introducing conformational constraints, such as through macrocyclization, can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity. researchgate.net This strategy has been successfully employed to develop highly selective HPK1 inhibitors. researchgate.net
Exploiting Unique Residues: Targeting unique amino acid residues within the active site of a specific kinase can lead to highly selective inhibitors. For example, the design of JAK3 inhibitors has exploited a unique cysteine residue to achieve selectivity over other Janus kinases. nih.gov
Modulating Physicochemical Properties: Optimizing properties such as aqueous solubility and membrane permeability is crucial for in vivo efficacy. The prodrug approach is one strategy to improve these properties without compromising the intrinsic activity of the parent compound. unisi.it
Correlation between Molecular Modifications and Enzyme Inhibitory Activities
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, largely due to its structural similarity to the adenine base of ATP. nih.gov This allows derivatives of this scaffold to act as competitive inhibitors for a wide range of enzymes, particularly kinases, by binding to their ATP-binding sites. nih.govnih.gov The structure-activity relationship (SAR) studies of 1H-pyrazolo[3,4-d]pyrimidine derivatives have revealed that modifications at various positions of the bicyclic core can significantly influence their inhibitory potency and selectivity against different enzyme targets.
Kinase Inhibitors
A substantial body of research has focused on developing 1H-pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors for cancer therapy. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibitors:
The 1H-pyrazolo[3,4-d]pyrimidine core serves as an effective scaffold for designing EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govrsc.org SAR studies have highlighted the importance of the substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.
Nature of the 4-position substituent: The introduction of an aniline moiety at the 4-position has been shown to enhance anticancer activity. nih.govsemanticscholar.org Conversely, substituting with aliphatic amines at this position was found to be detrimental to the cytotoxic activity. nih.govsemanticscholar.org
Linker modifications: Different linkers, such as imino, hydrazone, and thiosemicarbazide moieties, have been explored to connect the pyrazolo[3,4-d]pyrimidine core to other parts of the molecule. nih.govsemanticscholar.org
Terminal phenyl group: A terminal phenyl ring is often utilized to occupy a hydrophobic region in the ATP-binding site of EGFR. nih.govsemanticscholar.org For instance, compound 12b , a hydrazone derivative with a p-chlorophenyl moiety, exhibited potent inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M, with IC50 values of 0.016 µM and 0.236 µM, respectively. nih.gov The presence of the p-chlorophenyl group was found to be more favorable for activity compared to a p-tolyl group. researchgate.net
Table 1: SAR of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound | R Group at 4-position | Linker | Terminal Group | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |
|---|---|---|---|---|---|
| 8 | Aniline | Imino | - | >50 | - |
| 10 | Hydrazine (B178648) | Hydrazone | - | 1.12 | - |
| 12a | Hydrazone | Hydrazone | Phenyl | 0.112 | - |
| 12b | Hydrazone | Hydrazone | p-chlorophenyl | 0.016 | 0.236 |
| Erlotinib (Reference) | - | - | - | 0.006 | 0.563 |
Data sourced from a study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. nih.govsemanticscholar.org
FLT3 and VEGFR2 Inhibitors:
Structural optimization of 1H-pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of potent multi-kinase inhibitors targeting Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). acs.orgnih.gov Starting from a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, a series of derivatives were synthesized to improve potency. acs.orgnih.gov
A key modification involved changing the linkage between the pyrazolo[3,4-d]pyrimidine core and the phenylurea moiety from an amino group to an ether linkage. acs.orgnih.gov This led to the discovery of compound 33 , 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, which demonstrated high potency against FLT3 and VEGFR2. acs.orgnih.govresearchgate.net
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors:
Derivatives of pyrazolo[3,4-d]pyrimidine have also been investigated as inhibitors of CDK2. rsc.org Modifications at the C4- and C6-positions of the scaffold have been explored. nih.gov In one study, compounds 14 and 15 emerged as potent CDK2 inhibitors with IC50 values of 0.057 µM and 0.119 µM, respectively. rsc.org
Dihydrofolate Reductase (DHFR) Inhibitors
The 1H-pyrazolo[3,4-d]pyrimidine nucleus has been used as a bioisosteric replacement for the pteridine (B1203161) ring found in classical antifolates like methotrexate (B535133) (MTX). nih.gov This strategy has led to the development of novel DHFR inhibitors.
Isosteric Replacement: Replacing the pteridine ring of methotrexate with a pyrazolo[3,4-d]pyrimidine nucleus generally improved DHFR inhibition activity. nih.gov
Amino Acid Conjugates: The attachment of different amino acid conjugates to the scaffold has been shown to modulate activity. For example, compound 7f , an N-acyl amino acid derivative, exhibited significant DHFR inhibition. nih.gov The direct isostere of methotrexate, compound 7e , which retains the 4-aminobenzoyl and glutamic acid moieties, showed superior DHFR inhibition (IC50 = 1.83 µM) compared to methotrexate (IC50 = 5.57 µM). nih.gov
Table 2: DHFR Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Modification | Human DHFR IC50 (µM) |
|---|---|---|
| 7c | N-acyl amino acid conjugate | < 1 |
| 7d | N-acyl amino acid conjugate | < 1 |
| 7e | Direct isostere of MTX | 1.83 |
| 7f | N-acyl amino acid conjugate | < 1 |
| Methotrexate (Reference) | - | 5.61 |
Data sourced from a study on pyrazolo[3,4-d]pyrimidines as potential DHFR inhibitors. nih.gov
Phosphodiesterase (PDE) Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is also a key feature in a class of potent and selective phosphodiesterase 5 (PDE5) inhibitors. nih.govresearchgate.net While the prompt focuses on this compound, much of the PDE-related research has been on the isomeric 1H-pyrazolo[4,3-d]pyrimidine core, which is structurally related. nih.gov For the pyrazolo[3,4-d]pyrimidin-4(5H)-one series, modifications have been made to mimic the structural requirements of known PDE5 inhibitors like sildenafil. These include changes to the substituent at the 1-position and the sulfonyl group at the 5-position of the phenyl ring attached to the core. researchgate.net
Biological Activities and Molecular Mechanisms of 1h Pyrazolo 3,4 D Pyrimidine Scaffold Derivatives
Kinase Inhibition: A Major Therapeutic Focus
The ability of 1H-pyrazolo[3,4-d]pyrimidine derivatives to act as ATP-competitive inhibitors at the kinase domain has positioned them as a focal point of drug discovery efforts. Their structural resemblance to the purine (B94841) core of ATP allows them to bind to the active site of various kinases, thereby blocking their phosphotransferase activity and disrupting downstream signaling cascades that are often aberrantly activated in disease states.
Inhibition of Receptor Tyrosine Kinases (RTKs) and Non-Receptor Tyrosine Kinases (NRTKs)
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been extensively investigated for their inhibitory activity against both receptor and non-receptor tyrosine kinases. These enzymes play pivotal roles in cell proliferation, differentiation, survival, and migration, and their aberrant activation is a frequent driver of tumorigenesis.
Recent research has highlighted the potential of 1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases that have been implicated in the progression of various cancers, including the highly aggressive brain tumor, glioblastoma. nih.gov One such derivative, a selective SFK inhibitor named SI221 , has demonstrated significant cytotoxic effects on glioblastoma cell lines. nih.gov Notably, SI221 was found to be more effective than the well-established SFK inhibitor, PP2, in these cancer cells. nih.gov The compound was able to induce apoptosis, a form of programmed cell death, and inhibit the long-term growth and migration of glioblastoma cells. nih.gov Furthermore, in vitro pharmacokinetic studies indicated that SI221 possesses high metabolic stability and a good potential to cross the blood-brain barrier, a critical attribute for drugs targeting brain tumors. nih.gov
Table 1: Activity of SI221 in Glioblastoma Cells
| Parameter | Observation | Reference |
|---|---|---|
| Cytotoxicity | Significant effect on glioblastoma cells, more effective than PP2 | nih.gov |
| Apoptosis Induction | Confirmed by cytofluorimetric analysis and caspase-3 assay | nih.gov |
| Long-term Growth | Inhibition observed in clonogenic assays | nih.gov |
| Cell Migration | Reduction demonstrated by scratch test | nih.gov |
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of acute myeloid leukemia (AML), with mutations in the FLT3 gene being associated with a poorer prognosis. nih.gov The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop potent inhibitors of FLT3. Through structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea , researchers have synthesized a series of derivatives with enhanced potency against FLT3. researchgate.net One of the most promising compounds from this series, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (compound 33), was identified as a multikinase inhibitor that potently inhibits both FLT3 and VEGFR2. researchgate.net This compound exhibited high potency against FLT3-driven human AML cells and demonstrated a significant anti-angiogenic effect. researchgate.net In vivo studies using a mouse xenograft model of AML showed that treatment with this compound led to complete tumor regression without apparent toxicity. researchgate.net
Table 2: In Vitro and In Vivo Activity of a Pyrazolo[3,4-d]pyrimidine-based FLT3 Inhibitor
| Assay | Compound | Result | Reference |
|---|---|---|---|
| In vitro cell-based assay | 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | High potency against FLT3-driven human AML (MV4-11) cells | researchgate.net |
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a key target for anticancer therapies. nih.gov The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to create inhibitors of both wild-type (EGFR^WT) and mutant forms of EGFR, including the T790M mutation which confers resistance to first-generation EGFR inhibitors. nih.govtandfonline.com A series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit EGFR. tandfonline.com Among these, compound 12b emerged as a particularly potent inhibitor, demonstrating significant activity against both EGFR^WT and the resistant EGFR^T790M mutant. nih.govtandfonline.comnih.gov This compound also induced apoptosis and caused cell cycle arrest in cancer cells. tandfonline.comnih.gov
Table 3: EGFR Inhibitory Activity of Compound 12b
| Target | IC50 (µM) | Reference |
|---|---|---|
| EGFR^WT | 0.016 | tandfonline.comnih.gov |
The RET (rearranged during transfection) proto-oncogene encodes a receptor tyrosine kinase, and mutations in this gene are associated with several types of cancer, including thyroid and lung cancers. A potent inhibitor of both RET and its gatekeeper mutant, which can confer drug resistance, has been developed based on a 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide scaffold. tandfonline.com This highlights the versatility of the pyrazolo[3,4-d]pyrimidine core in targeting different kinase families.
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is therefore a major strategy in cancer therapy. Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. tandfonline.com One such compound, II-1 , demonstrated significant inhibition of tumor cell activity, with a lower IC50 value compared to the multi-kinase inhibitor sorafenib (B1663141) in HepG2 liver cancer cells. tandfonline.com Mechanistic studies confirmed that compound II-1 substantially reduced the phosphorylation of VEGFR-2, thereby inhibiting its activation. tandfonline.com
Table 4: VEGFR-2 Inhibitory Activity of Compound II-1
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| HepG2 | II-1 | 5.90 ± 0.05 | tandfonline.com |
Bruton's Tyrosine Kinase (BTK) Inhibition
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. The core structure serves as a hinge-binding motif, similar to its interaction in other kinases. researchgate.net
In the development of irreversible BTK inhibitors, which typically feature a Michael acceptor group to form a covalent bond with a cysteine residue (Cys481) in the kinase, the pyrazolo[3,4-d]pyrimidine core is a common choice. nih.gov However, modifications to this central scaffold are actively explored to enhance potency and pharmacokinetic properties. For instance, replacing the pyrazolo[3,4-d]pyrimidine core of the established BTK inhibitor ibrutinib (B1684441) with a pyrazolo[3,4-d]pyridazinone structure led to a new series of potent irreversible BTK inhibitors. nih.gov One study showed that introducing a phenyl group to the pyrazolo[3,4-d]pyrimidine scaffold resulted in poor BTK inhibition, with an IC50 value of 1244 nM. nih.gov Further optimization efforts focus on modifying substituents at various positions of the pyrazolo[3,4-d]pyrimidine ring to improve selectivity and efficacy. researchgate.net
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation
The 1H-pyrazolo[3,4-d]pyrimidine framework is one of the most employed scaffolds for developing inhibitors of Cyclin-Dependent Kinases (CDKs), key enzymes that regulate the cell cycle. nih.govnih.gov By acting as ATP-competitive inhibitors, these compounds can block CDK activity, leading to cell cycle arrest and a halt in proliferation, making them attractive targets for cancer therapy. nih.govnih.govrsc.org
CDK1 and CDK2 Inhibition
The pyrazolo[3,4-d]pyrimidine bicycle has shown significant potential as a scaffold for inhibiting both CDK1 and CDK2. nih.govnih.govrsc.org Its bioisosteric relationship with purines allows it to effectively interact with the kinase active site. nih.govresearchgate.net
Numerous studies have focused on synthesizing and evaluating novel pyrazolo[3,4-d]pyrimidine derivatives as specific CDK2 inhibitors. nih.govnih.gov For example, a series of new compounds featuring this scaffold, along with pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines, were designed and synthesized as CDK2-targeting agents. nih.govrsc.org Several of these compounds demonstrated potent inhibitory activity against CDK2/cyclin A. nih.gov Compound 14 from one such study, a thioglycoside derivative based on the pyrazolo[3,4-d]pyrimidine scaffold, showed particularly strong dual activity, inhibiting CDK2 with an IC50 of 0.057 µM and potently suppressing cancer cell growth. rsc.orgrsc.org Another derivative, compound 15 , also showed significant CDK2 inhibition with a Ki value of 0.005 µM. mdpi.com Mechanistic studies confirmed that these potent compounds induce cell cycle arrest at the S and G2/M phases. mdpi.com
| Compound | Target Kinase | IC50 / Ki | Reference |
| Compound 14 | CDK2/cyclin A2 | IC50: 0.057 µM | rsc.orgrsc.org |
| Compound 13 | CDK2/cyclin A2 | IC50: 0.081 µM | rsc.org |
| Compound 15 | CDK2/cyclin A2 | IC50: 0.119 µM | rsc.org |
| Compound 15 | CDK2 | Ki: 0.005 µM | mdpi.com |
| Sorafenib (Reference) | CDK2/cyclin A2 | IC50: 0.184 µM | rsc.org |
Janus Kinase (JAK) Pathway Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has also been successfully utilized to develop inhibitors of the Janus kinase (JAK) family, which are critical components of signaling pathways for numerous cytokines and growth factors. Selective inhibition of JAKs is a promising strategy for treating autoimmune disorders such as rheumatoid arthritis. nih.gov
Researchers have identified a series of 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent and selective inhibitors of JAK3. nih.gov These compounds were designed to exploit a unique cysteine residue (Cys909) within the JAK3 active site. Several of these derivatives, including 13k , 13n , and 13t , exhibited stronger kinase activity against JAK3 and better selectivity than the established drug tofacitinib. nih.gov The most active compound, 13t , displayed an exceptionally low IC50 value of 0.1 nM and potently blocked the JAK3-STAT signaling pathway in cellular assays. nih.gov
| Compound | Target Kinase | IC50 | Reference |
| 13t | JAK3 | 0.1 nM | nih.gov |
Pan-Kinase and Multikinase Inhibitory Profiles
Given that the ATP-binding site is conserved across many kinases, inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold can be designed to target multiple kinases simultaneously. researchgate.netnih.gov This multikinase or pan-kinase inhibitory profile can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. researchgate.net
The pyrazolo[3,4-d]pyrimidine core allows for focused chemical modifications that can direct the molecule's activity and selectivity toward several oncogenic targets. nih.gov For example, derivatives have been developed that inhibit not only a primary target but also other related kinases. One compound, 13t , designed as a selective JAK3 inhibitor, was profiled against a panel of nine other kinases containing a similar cysteine residue and showed favorable selectivity for JAK3. nih.gov Other derivatives have been identified as inhibitors of EGFR, BTK, and MKK7. researchgate.net The ability of these pyrazolopyrimidine bioisosteres to inhibit more than one type of kinase is a well-recognized feature. researchgate.net Several pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, such as Parsaclisib and Sapanisertib, are currently in clinical trials for various cancers, highlighting their potential as multikinase-targeted agents. nih.gov
Cellular Mechanisms of Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of 1H-pyrazolo[3,4-d]pyrimidine derivatives in cancer cells are mediated through various cellular mechanisms, primarily stemming from their kinase inhibitory activity. By blocking key enzymes involved in cell cycle progression and survival signaling, these compounds can effectively halt cancer cell growth. nih.gov The induction of cell cycle arrest, as seen with CDK inhibitors, is a major mechanism. nih.govmdpi.com For instance, potent CDK2 inhibitors from this class cause cells to accumulate in the S and G2/M phases of the cell cycle. mdpi.comnih.gov
Induction of Apoptosis in Tumor Cells
A crucial mechanism by which 1H-pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govoncotarget.com This has been observed across a variety of cancer cell lines, including those from lung, colorectal, and breast cancers, as well as natural killer (NK) cell leukemia. nih.govoncotarget.comcapes.gov.br
The induction of apoptosis is often confirmed by flow cytometry, which detects an increase in the sub-G1 cell population, a hallmark of apoptotic cells. nih.govnih.gov For example, treatment of A549 lung cancer cells with a pyrazolo[3,4-d]pyridazine derivative (PPD-1 ) significantly increased the apoptotic cell percentage from 0.57% in untreated cells to 10.06%. capes.gov.br Similarly, compound 12b , an EGFR inhibitor, was also shown to be a potent inducer of apoptosis. nih.govnih.gov
The molecular pathways leading to apoptosis often involve the modulation of key regulatory proteins. Studies have shown that these compounds can disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govcapes.gov.br PPD-1 treatment, for instance, led to a 7.28-fold increase in Bax expression while inhibiting Bcl-2 expression to 0.22-fold of the untreated level. capes.gov.br This shift in the Bax/Bcl-2 ratio is a critical trigger for the intrinsic mitochondrial pathway of apoptosis. capes.gov.br Further evidence includes the upregulation of caspase-3, a key executioner caspase, and the tumor suppressor p53. nih.govcapes.gov.br The inhibition of Fyn kinase by the pyrazolo[3,4-d]pyrimidine compound 4c has also been shown to induce apoptosis in NK leukemic cells. oncotarget.com
| Compound | Cell Line | Mechanism of Apoptosis Induction | Fold Change in Protein Expression | Reference |
| PPD-1 | A549 (Lung Cancer) | Disruption of Bcl-2/Bax balance, upregulation of p53 and caspase-3. | Bax: 7.28-fold increase; Bcl-2: 0.22-fold of control; Caspase-3: 7.19-fold increase; p53: 5.08-fold increase | capes.gov.br |
| PP-31d | NCI-H460 (Lung Cancer) | Generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, increase in caspase-3/7 activity. | N/A | nih.gov |
| Compound 12b | A549 (Lung Cancer) | Increase in BAX/Bcl-2 ratio. | 8.8-fold increase in BAX/Bcl-2 ratio | nih.govnih.gov |
| Compound 4c | NK Leukemic Cells | Inhibition of Fyn phosphorylation. | N/A | oncotarget.com |
| Compound 14 | HCT-116 (Colorectal Carcinoma) | Induction of apoptosis following cell cycle arrest. | N/A | nih.govrsc.org |
Cell Cycle Arrest at Specific Phases (e.g., S, G2/M)
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated the ability to halt the progression of the cell cycle at specific checkpoints, particularly the S and G2/M phases. This interruption of the cell's division process is a key mechanism behind their anticancer properties.
One notable example is compound 12b , a 1H-pyrazolo[3,4-d]pyrimidine derivative. nih.govnih.gov Flow cytometry analysis revealed that treatment with this compound led to a significant accumulation of cells in the S and G2/M phases of the cell cycle. nih.govnih.gov Specifically, it caused a 1.5-fold increase in the percentage of cells in the S phase and a 1.7-fold increase in the G2/M phase compared to untreated cells. nih.gov This indicates that the compound effectively blocks the cell cycle at these crucial stages, preventing the proliferation of cancer cells. nih.govnih.gov
Similarly, another study on novel pyrazolo[3,4-d]pyrimidine derivatives incorporating different amino acid conjugates found that the most potent compound, 7f , arrested MCF-7 breast cancer cells in the S-phase and induced apoptosis. nih.gov Likewise, a separate series of pyrazolo[3,4-d]pyrimidine analogues showed that compound 10(e) arrested the MCF-7 cell cycle in the G1/S phase. rawdatalibrary.net Furthermore, compound 6i , a novel Glu-based pyrazolo[3,4-d]pyrimidine analogue, was found to significantly increase the accumulation of S-phase cells during the cell cycle distribution of cancer cells. tandfonline.com
These findings highlight a common mechanistic feature of many 1H-pyrazolo[3,4-d]pyrimidine derivatives: their ability to interfere with the normal progression of the cell cycle, leading to an arrest at the S and/or G2/M phases, which ultimately contributes to their antiproliferative effects.
Modulation of Key Signal Transduction Pathways (e.g., MAPK, JAK/STAT)
1H-Pyrazolo[3,4-d]pyrimidine derivatives have been shown to exert their biological effects by modulating critical signal transduction pathways, including the MAPK and JAK/STAT pathways, which are often dysregulated in various diseases, particularly cancer and autoimmune disorders.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Some pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of key components of this pathway, such as EGFR. For instance, a docking study of certain 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives into the ATP-binding site of EGFR-TK demonstrated their binding mode, which included a hydrogen-bonding interaction with Met793. merckmillipore.com
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a pivotal role in mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in inflammatory and autoimmune diseases, as well as cancers. researchgate.net Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of JAKs. For example, a series of pyrazolopyrimidine derivatives were identified as potent JAK3 inhibitors, with some compounds like 13k , 13n , and 13t showing stronger anti-JAK3 kinase activity and selectivity than tofacitinib. nih.gov The most active inhibitor, 13t , potently blocked the JAK3-STAT signaling pathway in cytokine-stimulated cellular analyses. nih.gov These findings underscore the potential of these compounds in treating autoimmune disorders like rheumatoid arthritis. nih.gov The dysregulation of the JAK/STAT signaling pathway is a key driver in the pathogenesis of certain cancers, and therapeutic strategies targeting this pathway have gained momentum. researchgate.net
Other Investigated Biological Activities of the Pyrazolo[3,4-d]pyrimidine Scaffold
Beyond their well-documented roles in cell cycle regulation and signal transduction modulation, derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold exhibit a broad spectrum of other important biological activities.
Antimicrobial and Antifungal Properties
The 1H-pyrazolo[3,4-d]pyrimidine core is a versatile scaffold that has been explored for its potential antimicrobial and antifungal activities. nih.gov
Several studies have reported the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their evaluation against various microbial strains. For instance, a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and tested for their in vitro antimicrobial activity, with some compounds showing significant effects compared to standard drugs. nih.gov Another study focused on pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, which exhibited promising antibacterial and antifungal properties against several pathogenic microorganisms. nih.gov
Furthermore, research has explored the dual activity of these compounds, combining anticancer and antibacterial properties. nih.gov This is particularly relevant in cancer therapy, where patients are more susceptible to bacterial infections. nih.gov Some pyrazolo[3,4-d]pyrimidine kinase inhibitors have shown bacteriostatic activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov
In the realm of antifungal activity, certain pyrazolo[3,a-d]pyrimidin-4-one derivatives have demonstrated notable effects. For example, compound 5m showed a significant antifungal effect against F. graminearum. researchgate.net
Anti-inflammatory Effects
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising framework for the development of novel anti-inflammatory agents. nih.gov These compounds often exert their effects through the inhibition of key inflammatory mediators and pathways.
One novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, INH #1 , has been shown to possess potent anti-inflammatory properties by inhibiting nuclear factor-κB (NF-κB), a central regulator of inflammatory responses. nih.gov This compound suppressed the production of tumor necrosis factor-α (TNF-α) and demonstrated efficacy in various in vivo inflammation models, including acute hepatitis and arthritis models. nih.gov
Other pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. nih.gov For instance, compounds 7b , 10a-d , and 12c demonstrated inhibition of lipopolysaccharide (LPS)-induced COX-2 protein expression. nih.gov
The development of selective inhibitors of Janus kinases (JAKs) based on the pyrazolo[3,4-d]pyrimidine scaffold also contributes to their anti-inflammatory potential, as the JAK/STAT pathway is crucial in mediating inflammatory cytokine signaling. nih.gov
Ligand Activity for Specific Receptors (e.g., Sigma-1 Receptor, Adenosine (B11128) A1 Receptor)
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been investigated as ligands for various receptors, demonstrating their potential in modulating diverse physiological processes.
Sigma-1 Receptor: A series of 4-acylaminopyrazolo[3,4-d]pyrimidines have been synthesized and identified as highly selective sigma-1 receptor (σ1R) antagonists. nih.gov Compound 9a , for example, not only showed high in vitro affinity and selectivity for the σ1R but also exhibited significant antinociceptive properties in animal models of pain. nih.gov Further modifications, such as replacing the acylamino group with cyclic substituents, have led to the development of even more potent and selective σ1R ligands like 12f , which also demonstrated antagonist behavior and a good ADMET profile. nih.gov
Adenosine A1 Receptor: The pyrazolo[3,4-d]pyrimidine structure, being a bioisostere of purines, has been a foundation for developing ligands for adenosine receptors. nih.gov A study on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine (B1211035) revealed that these compounds exhibit affinity for the A1 adenosine receptor. nih.gov The most potent compound in this series, 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one , displayed an IC50 of 6.4 x 10-6 M in an A1 receptor binding assay. nih.gov These compounds were also found to be slightly less potent at A2A receptors, indicating a degree of selectivity. nih.gov
Inhibition of Enzymes Beyond Protein Kinases (e.g., Dihydrofolate Reductase (DHFR), Phosphodiesterase-5 (PDE5), 5-Lipoxygenase)
The therapeutic potential of 1H-pyrazolo[3,4-d]pyrimidine derivatives extends beyond protein kinase inhibition to other crucial enzymes involved in various pathological conditions.
Dihydrofolate Reductase (DHFR): Several novel pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy. nih.govrawdatalibrary.net These compounds, often bearing amino acid conjugates, are designed to mimic the structure of methotrexate (B535133) (MTX), a classical antifolate agent. nih.gov For instance, compound 7f exhibited marked DHFR inhibition activity. nih.gov Another study reported that compounds 10(e) , 10(f) , and 10(g) inhibited human DHFR at low micromolar concentrations, comparable to or better than MTX. rawdatalibrary.net Furthermore, compound 6i was found to act as a dual inhibitor of both DHFR and thymidylate synthase (TS). tandfonline.com
Phosphodiesterase-5 (PDE5): 1H-Pyrazolo[4,3-d]pyrimidines have been identified as a class of potent and selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The inhibition of PDE5 leads to increased cGMP levels, which has therapeutic applications in conditions like erectile dysfunction and pulmonary hypertension. wikipedia.org
5-Lipoxygenase: While direct and extensive research on 1H-pyrazolo[3,4-d]pyrimidine derivatives as 5-Lipoxygenase inhibitors is less documented in the provided context, the anti-inflammatory properties of this scaffold suggest potential interactions with inflammatory pathways involving enzymes like lipoxygenases.
Preclinical Efficacy Studies in In Vitro and In Vivo Models
In Vitro Efficacy
In vitro studies are performed on microorganisms, cells, or biological molecules outside their normal biological context. For 1H-pyrazolo[3,4-d]pyrimidine derivatives, these studies have been instrumental in identifying their mechanisms of action and their potency against various cell lines.
A number of studies have focused on the anticancer properties of these compounds. For instance, newly synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their ability to inhibit the growth of cancer cells. In one study, several derivatives demonstrated significant anti-proliferative activity against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cancer cell lines. nih.govnih.gov One particular derivative, compound 12b, was identified as a highly promising candidate with IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. nih.govnih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This compound also showed potent inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Further analysis revealed that this compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells. nih.govnih.gov
Another study reported on a pyrazolo[3,4-d]pyrimidine derivative, compound 1a, which exhibited strong inhibitory activity against a panel of four different tumor cell lines. mdpi.com Notably, its IC50 for A549 cells was 2.24 µM, which was more potent than the positive control drug, doxorubicin. mdpi.com Flow cytometry analysis confirmed that this compound induced apoptosis in A549 cells at low micromolar concentrations. mdpi.com
The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold is further highlighted by its application in targeting other diseases. Bumped kinase inhibitors (BKIs) based on this scaffold have been shown to be potent inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). nih.govnih.gov In vitro assays demonstrated that these BKIs inhibited the proliferation of T. gondii with 50% effective concentrations (EC50s) ranging from 45 nM to 271 nM. nih.gov
The following table summarizes the in vitro efficacy of selected 1H-pyrazolo[3,4-d]pyrimidine derivatives:
Interactive Table: In Vitro Efficacy of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives| Compound | Target/Cell Line | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Compound 12b | A549 (Lung Carcinoma) | 8.21 µM | nih.govnih.gov |
| Compound 12b | HCT-116 (Colorectal Carcinoma) | 19.56 µM | nih.govnih.gov |
| Compound 12b | EGFR (Wild Type) | 0.016 µM | nih.govnih.gov |
| Compound 12b | EGFR (T790M Mutant) | 0.236 µM | nih.govnih.gov |
| Compound 1a | A549 (Lung Carcinoma) | 2.24 µM | mdpi.com |
In Vivo Efficacy
Following promising in vitro results, the efficacy of 1H-pyrazolo[3,4-d]pyrimidine derivatives is further evaluated in vivo, typically in animal models of disease. These studies provide critical information on how the compound behaves in a complex biological system.
In the context of cancer, a series of pyridopyrazolopyrimidine derivatives were tested for their in vivo anticancer activity against Ehrlich ascites carcinoma in mice. researchgate.net The effectiveness of these compounds was assessed by measuring the inhibition of tumor growth, reduction in tumor weight, and increased mean survival time of the tumor-bearing mice. researchgate.net Two compounds, 4-chloro-pyridopyrazolopyrimidine and N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine, demonstrated potent in vivo anticancer activity, with a tumor growth inhibition of 47.62% and 47.86%, respectively. researchgate.net
In the field of infectious diseases, bumped kinase inhibitors with a pyrazolopyrimidine scaffold have shown significant efficacy in mouse models of toxoplasmosis. nih.govnih.gov These compounds were effective in both acute and chronic infection models, demonstrating their potential as therapeutic agents against this parasitic disease. nih.govnih.gov The in vivo studies highlighted that specific chemical modifications to the scaffold were associated with improved efficacy. nih.govnih.gov
The table below provides a summary of the in vivo efficacy of selected 1H-pyrazolo[3,4-d]pyrimidine derivatives:
Interactive Table: In Vivo Efficacy of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives| Compound/Derivative Series | Disease Model | Key Findings | Reference |
|---|---|---|---|
| Pyridopyrazolopyrimidines | Ehrlich Ascites Carcinoma (mice) | 47.62% - 47.86% inhibition of tumor growth. | researchgate.net |
Computational Chemistry and Molecular Modeling Applications in 1h Pyrazolo 3,4 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the interactions that drive binding and in predicting the affinity of a compound for its target.
Characterization of Binding Modes within Enzyme Active Sites (e.g., ATP-binding pocket)
The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a versatile scaffold for designing ATP-competitive inhibitors of various kinases. ekb.eg Molecular docking studies have been crucial in elucidating how these derivatives fit into the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR) and MAP kinase-interacting kinases (MNKs). ekb.egresearchgate.net For instance, in the design of EGFR inhibitors, the pyrazolo[3,4-d]pyrimidine core was used to replace the quinazoline (B50416) moiety of erlotinib, aiming to enhance cytotoxic activity. ekb.eg Docking simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the active site. These simulations help to rationalize the observed biological activity and guide the design of new analogs with improved binding.
Prediction of Binding Affinity and Selectivity Profiles
Beyond just predicting the binding pose, molecular docking can also provide a score that estimates the binding affinity of a ligand for a target. While these scores are not always perfectly correlated with experimental binding affinities, they are incredibly useful for ranking compounds in a virtual library and prioritizing them for synthesis and biological testing. By docking a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives against a panel of kinases, it is possible to predict their selectivity profiles. This is particularly important in cancer drug discovery, where off-target effects can lead to toxicity. For example, a library of 66 compounds, including N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine derivatives, was screened against MNK1 and MNK2 to identify potent and selective inhibitors. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. ekb.egresearchgate.net DFT calculations can provide valuable information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the preferred conformations of 1H-pyrazolo[3,4-d]pyrimidine derivatives. This information is complementary to molecular docking and can help to explain the observed biological activity. For instance, DFT has been used to confirm the photophysical properties of some pyrazolo[3,4-d]pyrimidine-based compounds. researchgate.net
In Silico Screening and Virtual Library Design for Novel Active Analogs
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, often used in conjunction with molecular docking, allows researchers to screen vast numbers of compounds in a fraction of the time and at a fraction of the cost of traditional high-throughput screening. For example, a structure-based virtual screening approach was used to identify a potential inhibitor of MurC ligase from Pseudomonas aeruginosa from the ZINC database, which contains millions of commercially available compounds. researchgate.net The design of virtual libraries of 1H-pyrazolo[3,4-d]pyrimidine analogs with diverse substituents allows for the systematic exploration of chemical space and the identification of novel compounds with desired biological activities.
Cheminformatics Approaches for Scaffold Exploration and Optimization
Cheminformatics involves the use of computational methods to analyze and manipulate chemical information. In the context of 1H-pyrazolo[3,4-d]pyrimidine research, cheminformatics tools can be used to explore the chemical space around this scaffold, identify key structural features required for activity, and optimize lead compounds. This can involve techniques such as scaffold hopping, where the core scaffold is replaced with a different chemical moiety that maintains the key binding interactions, or the analysis of quantitative structure-activity relationships (QSAR) to build predictive models of biological activity. These approaches, combined with the other computational methods described above, provide a powerful platform for the discovery and development of new drugs based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold.
Future Directions and Emerging Research Areas for 1h Pyrazolo 3,4 D Pyrimidin 3 Amine and Its Scaffold
Development of Novel Synthetic Routes for Diverse Functionalization of the Pyrazolo[3,4-d]pyrimidine Scaffold
The functionalization and diversification of the pyrazolo[3,4-d]pyrimidine scaffold are critical for discovering new lead compounds. Future research is focused on creating more efficient, versatile, and green synthetic strategies. rsc.org Current methods often start from either a substituted pyrazole (B372694) ring or a pyrimidine (B1678525) ring. ekb.eg For instance, a common route involves the cyclization of 5-aminopyrazole-4-carbonitrile derivatives with reagents like formic acid or by reacting them with various cyclic anhydrides. mdpi.comresearchgate.net
Emerging research highlights novel and facile synthesis methods that offer good yields and simpler processes. One such method involves the reaction of a 6-hydrazinopyrimidine-2,4-dione derivative with various alkyl and aryl isocyanates to produce pyrazolo[3,4-d]pyrimidine derivatives efficiently. africaresearchconnects.com Another approach utilizes liquid-solid phase transfer catalysis to react 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents, yielding a variety of new compounds. mdpi.comnih.gov Researchers are also exploring multicomponent reactions and the use of green solvents like PEG-600 to make the synthesis more environmentally friendly. aip.orgurl.edu These advanced synthetic pathways are crucial for generating extensive libraries of compounds with diverse substitutions, which is essential for comprehensive structure-activity relationship studies and the discovery of molecules with novel biological activities. nih.govmdpi.com
Advanced SAR Studies to Fine-Tune Activity and Target Specificity
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net As this scaffold can interact with the ATP-binding site of numerous kinases, fine-tuning its structure is key to achieving target specificity and minimizing off-target effects. nih.govrsc.org
For example, in the development of multikinase inhibitors targeting FLT3 and VEGFR2, SAR studies on a hit compound led to the discovery of a derivative, compound 33, with significantly improved potency. nih.gov This was achieved by systematically modifying substituents on the phenyl rings attached to the core scaffold. nih.gov Similarly, two-dimensional quantitative structure-activity relationship (2D-QSAR) studies have been employed to identify the structural requirements for inhibiting c-Src phosphorylation, providing insights into the optimal substitution patterns on the pyrazolo[3,4-d]pyrimidine core. aip.org
Future SAR studies will increasingly rely on computational modeling to predict how structural changes will affect binding. For instance, modifying the C3- and N1-positions of the scaffold has been shown to improve potency and selectivity for BTK. nih.gov The strategic introduction of different functional groups can enhance interactions with specific amino acid residues in the target's binding pocket, such as the gatekeeper residue, which can vary between kinases and thus be exploited for selectivity. researchgate.net The development of prodrugs with improved aqueous solubility also represents a strategic optimization based on SAR to enhance pharmacokinetic properties. nih.gov
Deeper Elucidation of Molecular Mechanisms for Underexplored Biological Activities
While the primary mechanism of many pyrazolo[3,4-d]pyrimidine derivatives involves kinase inhibition, leading to anti-proliferative and pro-apoptotic effects in cancer cells, ongoing research is uncovering more nuanced and diverse molecular actions. nih.govresearchgate.net Future work will focus on deeply elucidating these mechanisms to identify new therapeutic opportunities.
For instance, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov Kinetic studies of one lead compound revealed a dose-dependent effect on NCI-H460 lung cancer cells, with apoptosis confirmed by an increase in the subG1 population, loss of mitochondrial membrane potential, and activation of caspases. nih.gov Other studies have demonstrated that certain compounds can arrest the cell cycle at the S or G2/M phase and significantly increase the BAX/Bcl-2 ratio, indicating a strong pro-apoptotic push. nih.govnih.gov
Beyond direct cytotoxicity, researchers are exploring other cellular impacts. The ability of some derivatives to inhibit P-glycoprotein, a key protein in multidrug resistance, suggests a potential role in overcoming cancer drug resistance. rsc.orgrsc.org Understanding these varied mechanisms is crucial for the rational design of next-generation compounds and for identifying combination therapies where these agents could synergize with other treatments.
Design and Synthesis of Highly Selective Inhibitors for Specific Disease-Associated Targets
A major thrust of future research is the design and synthesis of pyrazolo[3,4-d]pyrimidine derivatives that are highly selective for a single disease-associated target. researchgate.net This is particularly important in cancer therapy to maximize efficacy while minimizing the side effects associated with inhibiting multiple kinases. nih.gov
The scaffold's versatility has been exploited to develop inhibitors for a wide range of kinases, including:
EGFR: New derivatives have been designed to inhibit both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the epidermal growth factor receptor, which is crucial for overcoming resistance in non-small cell lung cancer. nih.gov
CDK2: As a key regulator of the cell cycle, Cyclin-dependent kinase 2 (CDK2) is an attractive target. Novel pyrazolo[3,4-d]pyrimidine and related fused heterocyclic systems have been synthesized that show potent CDK2 inhibition at nanomolar concentrations. nih.govrsc.org
FLT3 and VEGFR2: Dual inhibitors targeting these kinases have shown promise in treating acute myeloid leukemia (AML) by simultaneously halting cancer cell proliferation and angiogenesis. nih.gov
TGF-β1R1 (ALK5): A novel derivative was recently identified as a potent inhibitor of the ALK5 kinase, which is involved in the TGF-β/SMAD signaling pathway implicated in pancreatic cancer. nih.gov
Src Kinase: The scaffold has been used to develop inhibitors of Src kinase, which is often overactive in various cancers. researchgate.netnih.gov
The design process for these selective inhibitors often involves structure-based approaches, including molecular docking, to predict how a compound will fit into the unique architecture of a target kinase's active site. rsc.orgnih.gov
Exploration of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives in Non-Oncology Therapeutic Areas
The biological activity of the pyrazolo[3,4-d]pyrimidine scaffold is not limited to cancer. ekb.eg A significant and growing area of research is the exploration of its derivatives for a wide range of other therapeutic applications. researchgate.netnih.gov The structural mimicry of purines makes these compounds candidates for interfering with various biological processes in pathogens and inflammatory pathways.
Promising non-oncology applications include:
Antimicrobial Agents: Derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov Research is exploring the potential of developing dual-action drugs that have both anticancer and antibacterial properties, which would be particularly beneficial for immunocompromised cancer patients. nih.gov
Antiviral Agents: The scaffold has been investigated for its potential to inhibit viral replication. researchgate.net
Anti-inflammatory Agents: The role of kinases in inflammatory signaling pathways makes pyrazolo[3,4-d]pyrimidine derivatives potential candidates for treating inflammatory conditions. researchgate.netrsc.org
CNS-Agents: Some derivatives have been noted for their potential as central nervous system agents. nih.gov
Antiparasitic Agents: Researchers have used molecular modeling to design derivatives as selective inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a promising target for treating toxoplasmosis. rsc.org
Other Conditions: The scaffold has also been implicated in treatments for gout, malaria, and as oral hypoglycemic drugs. ekb.egnih.gov
This expansion into new therapeutic areas underscores the scaffold's versatility and highlights the need for broader screening and mechanism-of-action studies.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of pyrazolo[3,4-d]pyrimidine-based drugs. These computational tools can analyze vast datasets to predict the properties of novel compounds, accelerating the design-synthesize-test cycle. youtube.com
Currently, computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing researchers to predict the potency of new designs. aip.orgyoutube.com Molecular docking simulates the binding of a molecule to its target protein, providing insights into key interactions that can be optimized for higher affinity and selectivity. nih.govrsc.org
The next evolution involves more advanced AI/ML algorithms. These models can learn from existing SAR data to generate novel molecular structures with desired properties, a process known as de novo drug design. They can also predict a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, helping to identify candidates with better pharmacokinetic properties early in the discovery process. nih.govresearchgate.net By processing complex biological data, AI can help identify novel disease targets for the pyrazolo[3,4-d]pyrimidine scaffold and design highly selective inhibitors against them.
Expansion into Non-Pharmaceutical Applications: Agrichemicals and Materials Science
The utility of the pyrazolo[3,4-d]pyrimidine scaffold is not confined to medicine. There is emerging interest in its application in other fields, particularly in agriculture and materials science.
Agrochemicals: The biological activity of these compounds suggests potential use as pesticides or herbicides. researchgate.netekb.egnih.gov Just as they can inhibit kinases in human cells or pathogens, they may also be able to target essential enzymes in pests or weeds. This represents a largely untapped area for research and development.
Materials Science: Some research points to the potential of pyrazolo[3,4-d]pyrimidines in materials science. africaresearchconnects.com The planar, nitrogen-rich heterocyclic structure could lend itself to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or as components in functional polymers, although this area remains significantly underexplored.
Future research in these non-pharmaceutical domains will involve screening existing compound libraries for new activities and designing novel derivatives specifically tailored for these applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
